
Methyl 5-chloro-2-nitrobenzoate
Overview
Description
Methyl 5-chloro-2-nitrobenzoate (C₈H₆ClNO₄, CAS 51282-49-6) is a nitro-substituted aromatic ester with a chlorine atom at position 5 and a nitro group at position 2 of the benzoate ring. It is a critical intermediate in synthesizing Tolvaptan, a vasopressin V2 receptor antagonist used to treat hyponatremia associated with heart failure, cirrhosis, or syndrome of inappropriate antidiuretic hormone (SIADH) .
Preparation Methods
Esterification of 5-chloro-2-nitrobenzoic Acid with Methanol
The most common and efficient method to prepare methyl 5-chloro-2-nitrobenzoate is by esterifying 5-chloro-2-nitrobenzoic acid with methanol in the presence of thionyl chloride as a catalyst and reagent.
$$
\text{5-chloro-2-nitrobenzoic acid} + \text{methanol} \xrightarrow[\text{reflux}]{\text{thionyl chloride}} \text{this compound}
$$
- Dissolve 5-chloro-2-nitrobenzoic acid (20 mmol) in methanol (125 mL) under ice-cooling.
- Add thionyl chloride (150 mmol) dropwise over 10 minutes while maintaining the temperature near 0°C.
- Heat the mixture to reflux at 80°C and maintain for approximately 4 hours.
- After completion, distill out methanol and add water (50 mL) to the reaction mixture.
- Extract the ester with ethyl acetate (EtOAc), wash with saturated sodium bicarbonate solution to neutralize residual acid.
- Dry the organic layer over sodium sulfate and evaporate the solvent to obtain a white solid product.
- Yield: 93-98.2%
- Purity (HPLC): 98.2%
- Characterization: $$ ^1H $$ NMR and ESI-MS confirm the structure with expected chemical shifts and molecular ion peak at m/z 216.2 [M+H]^+.
Parameter | Value |
---|---|
Starting material | 5-chloro-2-nitrobenzoic acid (20 mmol) |
Catalyst/Reagent | Thionyl chloride (150 mmol) |
Solvent | Methanol (125 mL) |
Reaction temperature | 80°C (reflux) |
Reaction time | 4 hours |
Workup | Extraction with EtOAc, washing, drying |
Product yield | 93-98.2% |
Product purity (HPLC) | 98.2% |
This method is well-documented for its high yield, relatively mild conditions, and straightforward workup, making it the preferred industrial and laboratory synthesis route.
Industrial Production Considerations
Industrial synthesis of this compound typically employs large-scale esterification of 5-chloro-2-nitrobenzoic acid with methanol under acidic conditions, optimized for:
- Reaction temperature (usually 60–85°C)
- Catalyst concentration (thionyl chloride or sulfuric acid)
- Reaction time (several hours)
- Efficient phase separation and purification to ensure high product purity
The process may involve continuous or batch reactors with controlled addition of reagents and temperature monitoring to maximize yield and minimize side reactions.
Reaction Analysis and Mechanistic Insights
- Esterification Mechanism: Thionyl chloride converts the carboxylic acid into an acid chloride intermediate, which then reacts with methanol to form the methyl ester.
- Nitration Selectivity: The chlorine substituent directs nitration to the ortho position due to its electron-withdrawing inductive effect, facilitating formation of the 2-nitro derivative.
- Purification: Washing with sodium bicarbonate neutralizes residual acids, and drying over sodium sulfate removes water, ensuring product stability.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Esterification with Thionyl Chloride | 5-chloro-2-nitrobenzoic acid | Methanol, thionyl chloride | 80°C reflux, 4 h | 93-98.2 | High purity, widely used method |
Nitration of Methyl 5-chlorobenzoate | Methyl 5-chlorobenzoate | HNO3, H2SO4 | Controlled temperature | Variable | Requires careful nitration control |
Industrial batch esterification | 5-chloro-2-nitrobenzoic acid | Methanol, acid catalyst | 60-85°C, hours | High | Optimized for scale and purity |
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 5-chloro-2-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 5-chloro-2-aminobenzoate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Reduction: Methyl 5-chloro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Methyl 5-chloro-2-nitrobenzoate is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the development of tolvaptan, an oral vasopressin V2-receptor antagonist used for treating conditions like hyponatremia associated with heart failure and cirrhosis .
Case Study:
A study highlighted the synthesis of tolvaptan from this compound, demonstrating its effectiveness in treating hypervolemic or euvolemic hyponatremia. The synthesis involved several steps where this compound was transformed into the final product through various chemical reactions, showcasing its utility in drug development .
Agricultural Chemicals
Agrochemical Formulation:
This compound is utilized in the formulation of agrochemicals such as herbicides and pesticides. Its specific chemical structure allows it to target particular pathways in plants, enhancing crop protection and improving agricultural productivity .
Impact on Crop Protection:
Research indicates that this compound can be effective in developing selective herbicides that minimize damage to crops while effectively controlling weed populations. This application is crucial for sustainable agricultural practices .
Material Science
Specialty Polymers and Resins:
this compound is also applied in the production of specialty polymers and resins. Its incorporation into materials can improve thermal and mechanical properties, making it valuable for various industrial applications .
Example:
In material science research, polymers synthesized using this compound were found to exhibit enhanced durability and resistance to environmental stressors, indicating its potential for use in high-performance materials .
Analytical Chemistry
Reagent in Analytical Methods:
The compound functions as a reagent in various analytical techniques for detecting and quantifying other chemical substances. Its role is particularly significant in quality control processes within laboratories .
Applications in Quality Control:
In laboratory settings, this compound has been employed in chromatographic methods to ensure the purity of pharmaceutical products, highlighting its importance in maintaining safety and efficacy standards .
Data Summary Table
Application Area | Specific Use | Impact/Benefits |
---|---|---|
Pharmaceutical | Intermediate for tolvaptan synthesis | Treats hyponatremia; enhances drug development |
Agricultural Chemicals | Herbicides and pesticides formulation | Improves crop protection; supports sustainable farming |
Material Science | Production of specialty polymers | Enhances material properties; increases durability |
Analytical Chemistry | Reagent for detection and quantification | Ensures quality control; maintains product safety |
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and ester group also contribute to the compound’s reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Key Structural and Physical Properties
- Molecular weight: 215.59 g/mol (monoisotopic: 214.9985 g/mol) .
- Crystal structure: The nitro and ester groups cause significant torsional angles (29.4° and 49.7°, respectively), leading to a non-planar geometry. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, with short intermolecular C⋯O distances (2.925 Å) .
- Henry’s Law constant : 1.2×10²–3.7×10³, indicating moderate volatility and environmental persistence .
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 2-Chloro-5-Nitrobenzoate (CAS 6307-82-0)
- Molecular formula: C₈H₆ClNO₄ (same as the title compound).
- Key differences : The chloro and nitro groups are swapped (positions 2 and 5).
- Impact: Positional isomerism alters electronic distribution, affecting reactivity. For example, reduction of the nitro group in Methyl 5-chloro-2-nitrobenzoate yields methyl 2-amino-5-chlorobenzoate, a precursor for pharmaceuticals , whereas the isomer may follow distinct reaction pathways.
Table 1: Comparison of Positional Isomers
Property | This compound | Methyl 2-Chloro-5-Nitrobenzoate |
---|---|---|
Substituent positions | Cl at C5, NO₂ at C2 | Cl at C2, NO₂ at C5 |
CAS Number | 51282-49-6 | 6307-82-0 |
Key applications | Tolvaptan synthesis | Limited data |
Functional Group Derivatives
Methyl 5-Chloro-3-Formamido-2-Nitrobenzoate
- Structure : Adds a formamido group (-NHCOR) at position 3.
- Synthesis: Derived from methyl 3-amino-5-chloro-2-nitrobenzoate via formylation .
Methyl 2-Acetamido-5-Chlorobenzoate
- Structure : Nitro group reduced to acetamido (-NHCOCH₃).
- Synthesis : Prepared via tin chloride reduction of this compound, followed by acetylation .
- Applications : Intermediate in bioactive molecule synthesis.
Table 2: Functional Group Derivatives
Compound | Functional Modifications | Applications |
---|---|---|
Methyl 5-Chloro-3-Formamido-2-Nitrobenzoate | Formamido at C3 | Pharmaceutical intermediates |
Methyl 2-Acetamido-5-Chlorobenzoate | Acetamido at C2 (reduced nitro) | Synthesis of amines |
Metal Complexes
Transition metal complexes of 5-chloro-2-nitrobenzoate (e.g., Co(II), Ni(II), Cu(II)) exhibit distinct magnetic and thermal properties:
- Ni(II) complex : Effective magnetic moment (μeff) ranges from 2.34 μB (76 K) to 2.97 μ_B (303 K), consistent with octahedral geometry and spin-only moments .
- Comparison : Cu(II) and Co(II) complexes show deviations from ideal octahedral symmetry due to ligand field effects.
Table 3: Magnetic Properties of Metal Complexes
Metal Ion | μ_eff (Experimental) | Theoretical μ_eff (Octahedral) |
---|---|---|
Ni²⁺ | 2.34–2.97 μ_B | 2.83 μ_B |
Co²⁺ | Data pending | 3.87 μ_B (high-spin) |
Biodegradation and Environmental Behavior
- Burkholderia sp. SJ98 : Metabolizes this compound (5C2NB) via inducible pathways, showing chemotaxis toward metabolizable chloro-nitrobenzoates.
Table 4: Microbial Degradation of CNACs
Compound | Metabolized by SJ98? | Chemotaxis Observed? |
---|---|---|
5-Chloro-2-nitrobenzoate | Yes | Yes |
4-Chloro-2-nitrophenol | No | No |
Biological Activity
Methyl 5-chloro-2-nitrobenzoate (C8H6ClNO4) is a compound that has garnered attention in various fields of research, particularly in pharmaceuticals, agriculture, and material science. Its biological activity is significant, especially as an intermediate in the synthesis of pharmaceutical agents and agrochemicals. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group and a chloro substituent on a benzoate structure. The molecular formula is represented as follows:
The compound exhibits unique structural characteristics that influence its biological activity. The nitro and acetoxy groups attached to the benzene ring are twisted from its plane, which affects its reactivity and interaction with biological targets .
1. Pharmaceutical Development
This compound acts as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. It has been identified as a precursor for developing compounds that target specific receptors involved in pain and inflammation pathways .
2. Antibacterial Activity
Research has indicated that derivatives of this compound possess antibacterial properties. Studies have shown that certain synthesized derivatives exhibit significant activity against bacterial strains such as Bacillus cereus and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were determined, indicating their potential as therapeutic agents against bacterial infections .
3. Agricultural Chemicals
The compound is utilized in formulating agrochemicals, including herbicides and pesticides. Its ability to target specific plant pathways enhances crop protection, making it valuable in agricultural applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and pain signaling pathways.
- Disruption of Bacterial Cell Walls : Some derivatives have shown the ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Studies
-
Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound derivatives against various pathogens. Results indicated that at concentrations above 5 mg/mL, certain derivatives effectively suppressed bacterial growth .
Compound Bacterial Strain MIC (mg/mL) Derivative A Bacillus cereus 4 Derivative B Staphylococcus aureus 3 Derivative C Pseudomonas aeruginosa >10 - Pharmacological Development : this compound has been used as an intermediate in synthesizing tolvaptan, a vasopressin V2-receptor antagonist indicated for treating hyponatremia associated with heart failure .
Q & A
Q. Basic: What are the optimal synthetic routes for preparing Methyl 5-chloro-2-nitrobenzoate?
Methodological Answer:
this compound is commonly synthesized via esterification of 5-chloro-2-nitrobenzoic acid with methanol using thionyl chloride (SOCl₂) as a catalyst under reflux conditions . An alternative route involves nitration and halogenation of methyl benzoate derivatives under controlled conditions. Key parameters include:
- Reaction Time: 4–6 hours under reflux (70–80°C).
- Catalyst: Thionyl chloride (1–2 equivalents).
- Purification: Recrystallization from ethanol/water mixtures yields >90% purity.
For industrial-scale synthesis, continuous flow reactors improve efficiency and reduce byproduct formation .
Q. Advanced: How can researchers resolve contradictions in reaction mechanisms involving nitro group reduction?
Methodological Answer:
Discrepancies in nitro group reduction pathways (e.g., yielding amino vs. hydroxylamine derivatives) require mechanistic validation through:
Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps.
Intermediate Trapping: Use quenching agents (e.g., acetic anhydride) to isolate intermediates for NMR or MS analysis .
Computational Modeling: Density Functional Theory (DFT) calculations predict favorable pathways, as demonstrated in studies of reductive amination .
For example, reduction with SnCl₂/HCl in ethyl acetate primarily yields methyl 2-amino-5-chlorobenzoate, while Pd/C catalytic hydrogenation may produce hydroxylamine intermediates under specific pH conditions .
Q. Basic: What crystallographic techniques confirm the structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters from SC-XRD analysis include:
-
Crystal System: Monoclinic, space group P2₁/n.
-
Unit Cell Dimensions:
a (Å) b (Å) c (Å) β (°) Volume (ų) 4.2616 22.470 9.3894 90.64 899.1 -
Data Collection: MoKα radiation (λ = 0.71073 Å), 113 K temperature, and ω-scanning minimize absorption errors. Refinement with SHELXL software achieves R1 < 0.05 .
Q. Advanced: How does this compound participate in coordination chemistry?
Methodological Answer:
The nitro and ester groups act as ligands for d-block metals, forming complexes with applications in catalysis and materials science. Example protocol for Co(II) complex synthesis:
Ligand Preparation: React ammonium 5-chloro-2-nitrobenzoate (pH 5) with CoCl₂·6H₂O in hot aqueous solution.
Crystallization: Slow evaporation at 293 K yields octahedral Co(II) complexes.
Characterization:
- Magnetic Susceptibility: Paramagnetic behavior confirms high-spin Co(II) (μeff ≈ 4.5–5.2 BM).
- Thermogravimetric Analysis (TGA): Decomposition at 220–250°C indicates thermal stability .
Q. Advanced: How to analyze unexpected cyclization products in reactions involving this compound?
Methodological Answer:
Unexpected products (e.g., 4-methoxy-1H-2,1-benzothiazines) require multi-modal analysis:
NMR Spectroscopy:
- ¹H NMR: Identify singlet signals for methoxy (δ 3.79) and aromatic protons (δ 6.67).
- NOESY: Confirm spatial proximity between substituents to assign regiochemistry .
High-Resolution Mass Spectrometry (HR-MS): Validate molecular formulas (e.g., m/z 281.1 [M+23] for methyl 5-chloro-3-formamido-2-nitrobenzoate) .
Comparative Studies: Contrast reaction outcomes with literature analogs to identify steric/electronic influences.
Q. Basic: What solvents and storage conditions are optimal for preserving this compound?
Methodological Answer:
- Solubility: Slightly soluble in water; highly soluble in DMSO, acetone, and ethyl acetate .
- Storage:
- Temperature: 2–8°C in amber vials to prevent photodegradation.
- Stability: <5% decomposition after 12 months under inert (N₂) atmosphere .
Q. Advanced: How to design experiments for studying substituent effects on nitro group reactivity?
Methodological Answer:
Substituent Variation: Synthesize analogs with halogens (F, Br) or methyl groups at positions 3 or 2.
Kinetic Profiling: Monitor nitro reduction rates via UV-Vis spectroscopy (λ = 400–450 nm for nitro→amine transitions).
Electrochemical Analysis: Cyclic voltammetry identifies reduction potentials (e.g., E1/2 ≈ −0.75 V vs. SCE for nitro group) .
Statistical Modeling: Multivariate regression correlates Hammett σ values with reaction outcomes .
Q. Basic: What spectroscopic methods confirm the purity of this compound?
Methodological Answer:
Properties
IUPAC Name |
methyl 5-chloro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBJHRKCUKTQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044948 | |
Record name | Methyl 5-chloro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51282-49-6 | |
Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51282-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 5-chloro-2-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051282496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 5-chloro-2-nitrobenzoate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chloro-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.898 | |
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Record name | METHYL 5-CHLORO-2-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T5D4K1V51 | |
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Retrosynthesis Analysis
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